molecular formula C25H24N2O3 B2430511 1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea CAS No. 2034548-77-9

1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea

Cat. No. B2430511
CAS RN: 2034548-77-9
M. Wt: 400.478
InChI Key: DTAIDQXGDYEIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea, also known as BFPFU, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of urea derivatives and has been found to possess various biological activities.

Scientific Research Applications

Oxidative Esterification

A study by Khosravi, Khalaji, and Naserifar (2017) demonstrated the use of urea derivatives as solid oxidants for transforming aromatic aldehydes into their corresponding benzoate derivatives under mild conditions. This solvent- and metal-free approach offers a novel application for urea compounds in the synthesis of esters, showcasing their utility in green chemistry (Khosravi et al., 2017).

Alkylation and Acyl Migration

The alkylation of N-acetoxy-N-(benzofuran-2-yl)urea, involving the migration of the acetyl group, was investigated by Onuchina et al. (2007). This process, performed in the presence of sodium hydride, results in the formation of O-acetylisourea, highlighting the complex reactivity of urea derivatives under basic conditions (Onuchina et al., 2007).

Hindered Ureas as Isocyanate Precursors

Research by Hutchby et al. (2009) presented hindered trisubstituted ureas as masked isocyanates, which undergo acyl substitution with nucleophiles under neutral conditions. This work demonstrates the potential of urea compounds in the preparation of amine derivatives, offering a versatile tool for synthetic chemistry (Hutchby et al., 2009).

Microwave-Enhanced Synthesis of Ureas

Muccioli et al. (2003) described a new method for accessing benzhydryl-phenylureas through microwave irradiation. This approach underscores the efficiency of microwave techniques in promoting unexpected rearrangements and facilitating the synthesis of novel urea derivatives (Muccioli et al., 2003).

Antimicrobial Screening

Kumari, Mathada, Kumar, Suda, and Basavaraja (2019) focused on the synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates. Their work contributes to the exploration of urea derivatives as potential antimicrobial agents, expanding the application of these compounds in medicinal chemistry (Kumari et al., 2019).

properties

IUPAC Name

1-benzhydryl-3-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-21(23-17-20-13-7-8-14-22(20)30-23)15-16-26-25(29)27-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,21,24,28H,15-16H2,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAIDQXGDYEIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.